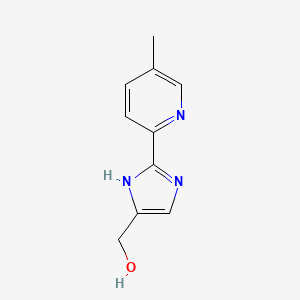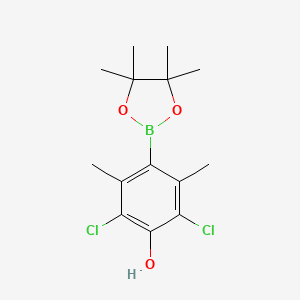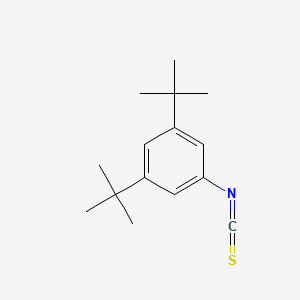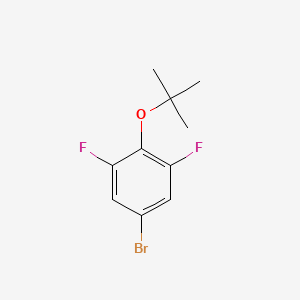
5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene: is an organic compound with the molecular formula C10H11BrF2O. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, the hydrogen atom at position 5 is replaced by a bromine atom, and the hydrogen atom at position 2 is replaced by a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene typically involves the following steps:
Bromination: The starting material, 2-(tert-butoxy)-1,3-difluorobenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydroquinones.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(tert-butoxy)-1,3-difluorobenzene or 5-thio-2-(tert-butoxy)-1,3-difluorobenzene.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand in Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Biochemical Probes: It is used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Electronics: It finds applications in the electronics industry for the synthesis of organic semiconductors and other electronic materials.
作用机制
The mechanism of action of 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through covalent or non-covalent interactions. The molecular targets and pathways involved vary based on the biological system under study.
相似化合物的比较
5-Bromo-2-(tert-butoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene: Similar but with methyl groups instead of fluorine atoms.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms in 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene imparts unique electronic properties, making it distinct from other similar compounds.
Reactivity: The combination of bromine and tert-butoxy groups enhances its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H11BrF2O |
|---|---|
分子量 |
265.09 g/mol |
IUPAC 名称 |
5-bromo-1,3-difluoro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H11BrF2O/c1-10(2,3)14-9-7(12)4-6(11)5-8(9)13/h4-5H,1-3H3 |
InChI 键 |
WVILRHQREWIAON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=C(C=C(C=C1F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13697446.png)

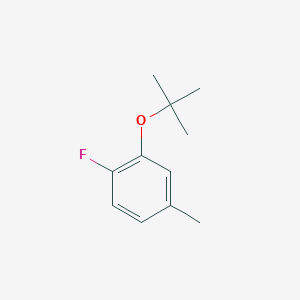
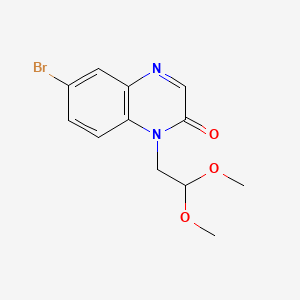
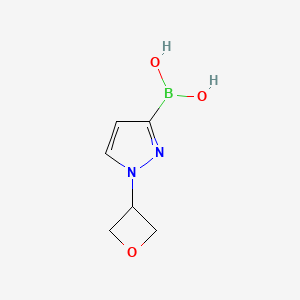
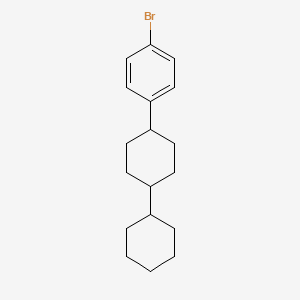
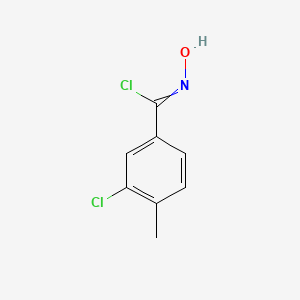
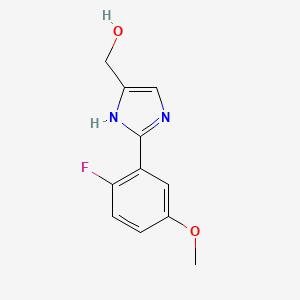
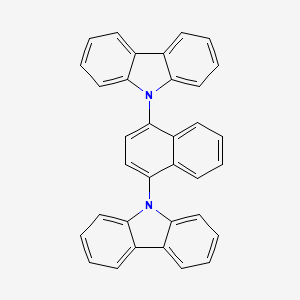
![Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate](/img/structure/B13697481.png)
